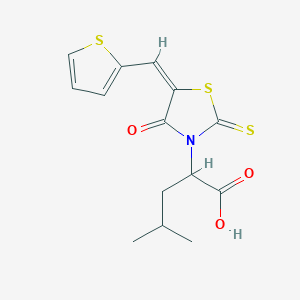

(E)-4-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S3/c1-8(2)6-10(13(17)18)15-12(16)11(21-14(15)19)7-9-4-3-5-20-9/h3-5,7-8,10H,6H2,1-2H3,(H,17,18)/b11-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWHPMRCTGCDDD-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1C(=O)C(=CC2=CC=CS2)SC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(C(=O)O)N1C(=O)/C(=C\C2=CC=CS2)/SC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-4-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a thiazolidinone core, a pentanoic acid side chain, and a thiophenyl group, which together contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its antibacterial properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (E)-4-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid is C17H14N2O2S3, with a molecular weight of 374.49 g/mol. The thiazolidinone structure is known for its diverse biological activities, particularly in the development of antibacterial agents.

Antibacterial Activity

Research has indicated that compounds structurally related to (E)-4-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid exhibit promising antibacterial activity. A study published in 2015 demonstrated that similar thiazolidinone derivatives showed effective inhibition against several Gram-positive bacteria, including multidrug-resistant strains, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 4 µg/mL .

Table: Antibacterial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound 4c | 2 | MRSA |

| Compound 4d | 2 | Staphylococcus aureus |

| Compound 4e | 2 | Enterococcus faecalis |

| Compound 4f | 4 | Streptococcus pneumoniae |

These findings suggest that (E)-4-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid may also possess similar antibacterial properties, warranting further investigation.

The mechanism by which thiazolidinone derivatives exert their antibacterial effects is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. Molecular docking studies have been employed to predict the binding affinity of (E)-4-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid with various biological targets, enhancing our understanding of its pharmacological profile .

Synthesis and Derivatives

The synthesis of (E)-4-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid can be achieved through several methods, including Knoevenagel condensation reactions. This synthetic pathway allows for the incorporation of various substituents that can enhance biological activity .

Case Studies and Research Findings

- Antibacterial Evaluation : A study synthesized and evaluated several thiazolidinone derivatives for their antibacterial properties. The most potent compounds demonstrated MIC values as low as 2 µg/mL against multidrug-resistant strains, highlighting the potential efficacy of this chemical class in treating resistant infections .

- Cytotoxicity Studies : Preliminary cytotoxicity assessments indicate that while exhibiting antibacterial activity, these compounds may also present lower toxicity profiles compared to traditional antibiotics, making them suitable candidates for further development .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Thiazolidinone Family

Compound 10 ():

3-((4-Oxo-5-(thiophen-2-ylmethylene)-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid

- Key Differences: Shorter propanoic acid chain vs. pentanoic acid. Presence of a p-tolylamino group instead of a methyl substituent.

- The p-tolylamino group introduces steric bulk, which could hinder binding to compact active sites .

Compound 13c ():

(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

- Key Differences: Pyrazole substituent instead of thiophene. Phenylpropanoic acid side chain with a stereogenic center (S-configuration).

- Impact :

Compound :

2-((5E)-5-{[5-(4-Bromophenyl)-2-Furyl]Methylene}-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl)Butanoic Acid

- Key Differences: Furan heterocycle with a 4-bromophenyl substituent. Butanoic acid chain.

- The bromine atom enhances hydrophobicity and halogen bonding capabilities .

Physicochemical and Spectroscopic Comparisons

Functional Group Effects

- Thiophene vs. Pyrazole/Furan :

- Aromatic side chains (e.g., phenylpropanoic acid) enhance rigidity and target specificity but may introduce toxicity risks .

Q & A

Q. What are the standard synthetic routes for (E)-4-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid, and how are reaction conditions optimized?

The synthesis typically involves a multi-step condensation reaction. A general protocol includes:

- Step 1 : Reacting thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2–3 hours) to form the thiazolidinone core .

- Step 2 : Introducing the thiophen-2-ylmethylene group via Knoevenagel condensation, requiring precise temperature control (60–80°C) and catalytic bases (e.g., piperidine) .

- Optimization : Yield and purity are maximized by adjusting solvent polarity (ethanol vs. DMF), reaction time (monitored via TLC), and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of thiazolidinone to aldehyde) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Chromatography : TLC for reaction monitoring; HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) .

- Spectroscopy :

Q. What functional groups dictate the compound’s reactivity and stability?

The molecule contains:

- Thioxothiazolidinone core : Susceptible to nucleophilic attack at the C=S and C=O positions, particularly under basic conditions .

- Thiophene moiety : Enhances π-π stacking interactions in biological targets but may oxidize under prolonged light exposure .

- Pentanoic acid chain : Impacts solubility (pH-dependent ionization) and metal-chelation potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies often arise from:

- Experimental variability : Differences in assay conditions (e.g., cell lines, incubation times). For example, cytotoxicity IC₅₀ values may vary due to serum concentration in media .

- Sample degradation : Hydrolysis of the thioxothiazolidinone ring at pH > 8.0, necessitating strict pH control (neutral buffers) and cold storage (4°C) during bioassays .

- Methodology : Validate results using orthogonal assays (e.g., enzymatic inhibition + molecular docking) to confirm target engagement .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as sodium salts via reaction with NaOH in aqueous ethanol .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., -F) on the thiophene ring to reduce CYP450-mediated oxidation .

- Half-life extension : Conjugate with polyethylene glycol (PEG) at the carboxylic acid terminus .

Q. How do substituent modifications impact structure-activity relationships (SAR)?

Comparative studies of analogs reveal:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Thiophen-2-yl → Phenyl | ↓ Anticancer activity (IC₅₀ 2× higher) | |

| Methyl → Isobutyl (side chain) | ↑ Lipophilicity (logP +1.2) | |

| Pentanoic acid → Ethyl ester | ↓ Solubility, ↑ membrane permeability |

Q. What computational methods predict binding modes with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., tyrosine kinases). Key residues: Lysine (H-bond with C=O) and hydrophobic pockets (thiophene engagement) .

- MD simulations : GROMACS for stability assessment (RMSD < 2.0 Å over 100 ns) .

Methodological Challenges

Q. How to address low reproducibility in synthetic yields?

- Critical factors :

- Moisture control (use anhydrous solvents, molecular sieves) to prevent hydrolysis of intermediates .

- Purification: Recrystallize from DMF/ethanol (1:1) to remove unreacted aldehydes .

- Troubleshooting table :

| Issue | Solution |

|---|---|

| Low condensation yield | Increase catalyst (piperidine) by 20% |

| Impurity peaks in HPLC | Gradient elution (10→90% acetonitrile) |

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

- Standardization :

- Use a single cell line passage number (e.g., HeLa cells < passage 20) .

- Include internal controls (e.g., doxorubicin) in each plate .

Data Presentation

Q. Example Table: Comparative Yields Under Different Solvent Systems

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF/Acetic acid | 80 | 62 | 92% |

| Ethanol | 70 | 48 | 85% |

| THF | 60 | 34 | 78% |

| Data synthesized from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.